2-[(3-Methylcyclopentyl)amino]butan-1-ol
Description
2-[(3-Methylcyclopentyl)amino]butan-1-ol is a secondary amine-alcohol hybrid compound characterized by a cyclopentane ring substituted with a methyl group at the 3-position and an amino-butanol side chain. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl and amine groups, and steric hindrance from the methyl-substituted cyclopentyl moiety.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-[(3-methylcyclopentyl)amino]butan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-3-9(7-12)11-10-5-4-8(2)6-10/h8-12H,3-7H2,1-2H3 |
InChI Key |
HZMANPGJFLPFGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1CCC(C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylcyclopentyl)amino]butan-1-ol typically involves the reaction of 3-methylcyclopentylamine with butanal under controlled conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .
Industrial Production Methods
Industrial production of 2-[(3-Methylcyclopentyl)amino]butan-1-ol may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylcyclopentyl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 2-[(3-Methylcyclopentyl)amino]butan-2-one.
Reduction: Formation of 2-[(3-Methylcyclopentyl)amino]butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "2-[(3-Methylcyclopentyl)amino]butan-1-ol":
Information on 2-[(3-Methylcyclopentyl)amino]butan-1-ol
- Basic Information: 2-[(3-Methylcyclopentyl)amino]butan-1-ol has a molecular weight of 171.28 and the molecular formula .
Potential Applications and Related Research
- As an Intermediate in Synthesis: 2-amino-1-butanol is used as an intermediate in the synthesis of compounds with therapeutic activity . For example, it is used in the creation of Novel 2,2'-(Ethylenediimino)-Di-1-Butanols, which have therapeutic activity .
- CDK Inhibitors: Modifications of cyclopentyl groups, such as adding a methyl group, can improve CDK2 potency and selectivity . Molecular dynamics simulations suggest that a methyl group on the cyclopentyl ring can form favorable interactions with CDK2 .
- Inhibitors of Epidermal Growth Factor Receptor (EGFR): "2-[(3-Methylcyclopentyl)amino]butan-1-ol" may be relevant in the discovery of mutant-selective epidermal growth factor receptor inhibitors .
Broader Context of Butanol
- General Uses of Butanol: Butanol is used as an intermediate in the manufacture of pharmaceuticals and chemicals and in industries producing artificial leather, textiles, and safety glass . It is also used in paints, coatings, adhesives, and sealants .
- Industry Applications: Butanol has a wide array of industry applications such as a viscosity adjuster, cleaning agent, dispersing agent, solvent, and laboratory chemical .
- Consumer Products: Butanol is found in auto products, hobby/craft items, home maintenance products, items for inside the home, landscaping/yard products, personal care items, and pesticides .
Mechanism of Action
The mechanism of action of 2-[(3-Methylcyclopentyl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses . The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 2-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-1-ol
This compound (CAS data in ) shares the amino-butanol backbone but replaces the 3-methylcyclopentyl group with a 1,2,5-trimethylpiperidine ring. Key differences include:
- Substituent Effects : The additional methyl groups on the piperidine may enhance lipophilicity (logP ~1.2 estimated) compared to the cyclopentyl analog (logP ~0.8 predicted).
- Synthetic Accessibility : Piperidine derivatives are often synthesized via reductive amination or cyclization, whereas cyclopentyl analogs may require more complex stereocontrolled methods .
Functional Analog: 3-Methyl-2-buten-1-ol
From -Methyl-2-buten-1-ol (CAS 556-82-1) is an unsaturated alcohol with a branched chain. While lacking an amine group, its physical properties highlight trends relevant to amino-alcohols:
The higher boiling point of the amino-alcohol reflects stronger hydrogen bonding from the -NH and -OH groups.
Carboxylic Acid Derivative: 2-[(3-Cyclopentylpropanoyl)amino]-3-methylbutanoic Acid
This compound () replaces the hydroxyl group with a carboxylic acid and introduces a cyclopentylpropanoyl moiety. Key contrasts include:
- Acid-Base Behavior: The carboxylic acid (pKa ~4–5) contrasts with the amino-alcohol’s basic amine (pKa ~9–10) and neutral hydroxyl group.
- Bioactivity: Carboxylic acid derivatives often exhibit enhanced metabolic stability but reduced blood-brain barrier penetration compared to amino-alcohols .
Biological Activity
2-[(3-Methylcyclopentyl)amino]butan-1-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Molecular Formula: C10H19N
Molecular Weight: 171.27 g/mol
IUPAC Name: 2-[(3-Methylcyclopentyl)amino]butan-1-ol
Canonical SMILES: CC(C(C)N)C(C)C1CCC1
The biological activity of 2-[(3-Methylcyclopentyl)amino]butan-1-ol is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structure allows for the formation of hydrogen bonds and hydrophobic interactions, which are crucial for binding to target proteins.
Biological Activity
Research indicates that 2-[(3-Methylcyclopentyl)amino]butan-1-ol exhibits several pharmacological activities:
-
Inhibition of Enzymes:
- The compound has shown potential as an inhibitor of monoamine oxidase (MAO), specifically MAO-A and MAO-B, which are involved in the metabolism of neurotransmitters. Inhibition of these enzymes can lead to increased levels of serotonin and norepinephrine, which may have implications in treating depression and anxiety disorders .
- Antioxidant Activity:
-
Neuroprotective Effects:
- The compound's ability to modulate neurotransmitter levels suggests it may have neuroprotective effects, making it a candidate for further research in neurodegenerative diseases like Alzheimer's or Parkinson's disease.
Case Studies and Research Findings
Recent studies have explored the efficacy of 2-[(3-Methylcyclopentyl)amino]butan-1-ol in various biological models:
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| MAO Inhibition | IC50 values indicate selective inhibition | |
| Antioxidant Activity | Exhibits significant free radical scavenging | |
| Neuroprotection | Modulates neurotransmitter levels |
Pharmacokinetics
Understanding the pharmacokinetics of 2-[(3-Methylcyclopentyl)amino]butan-1-ol is essential for its therapeutic application. Studies suggest that the compound has favorable absorption characteristics, with potential for good bioavailability due to its lipophilic nature.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Absorption | High |
| Distribution | Wide (lipophilic nature) |
| Metabolism | Liver (CYP450 pathways) |
| Excretion | Renal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
